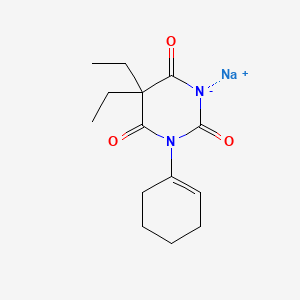
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate typically involves the reaction of 1-cyclohexen-1-yl with diethylbarbituric acid in the presence of a sodium base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated barbiturates, while substitution reactions can produce a variety of derivatives with different pharmacological properties.
Scientific Research Applications
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in treating neurological disorders and as an anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties but a longer duration of action.
Thiopental: A barbiturate used primarily for induction of anesthesia with a rapid onset of action.
Secobarbital: Known for its use as a short-term treatment for insomnia.
Uniqueness
Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its cyclohexenyl group contributes to its unique binding affinity and efficacy at the GABA receptor, differentiating it from other barbiturates.
Properties
CAS No. |
94201-51-1 |
|---|---|
Molecular Formula |
C14H19N2NaO3 |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
sodium;1-(cyclohexen-1-yl)-5,5-diethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h8H,3-7,9H2,1-2H3,(H,15,17,19);/q;+1/p-1 |
InChI Key |
FLWNXIIDIFHPFK-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2)CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















